Uridine, 2',3'-dideoxy-2',3'-difluoro-
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Overview
Description
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is a fluorinated nucleoside analogue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- typically involves multiple steps. One common method includes the fluorination of uridine derivatives. The process often starts with the protection of hydroxyl groups, followed by selective fluorination at the 2’ and 3’ positions. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for Uridine, 2’,3’-dideoxy-2’,3’-difluoro- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- include:
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing fluorine atoms.
Protecting Groups: Such as silyl ethers for protecting hydroxyl groups during synthesis.
Major Products Formed
The major products formed from the reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted uridine derivatives .
Scientific Research Applications
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- has several scientific research applications, including:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against viruses like HIV.
Anticancer Research: The compound is also explored for its anticancer properties, as fluorinated nucleosides can inhibit the growth of cancer cells.
Enzymatic Probes: It is used as a probe to study enzyme mechanisms and functions.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxy-3’-fluorouridine: Another fluorinated nucleoside analogue with similar antiviral properties.
2’,3’-Dideoxyuridine: A non-fluorinated analogue used in antiviral research.
Uniqueness
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is unique due to the presence of two fluorine atoms at the 2’ and 3’ positions. This modification can significantly alter its biological activity compared to other nucleoside analogues .
Biological Activity
Uridine, 2',3'-dideoxy-2',3'-difluoro- is a synthetic nucleoside analog that has garnered attention due to its significant biological activity, particularly in the fields of antiviral and anticancer research. This compound is characterized by the presence of two fluorine atoms at the 2' and 3' positions of the ribose sugar, which alters its stability and biological properties compared to natural uridine.
- Chemical Formula : C9H10F2N2O4
- Molecular Weight : Approximately 248.19 g/mol
- Structure : The unique fluorination at the 2' and 3' positions enhances its reactivity and binding affinity to biological targets.
The mechanism of action for Uridine, 2',3'-dideoxy-2',3'-difluoro- involves its incorporation into nucleic acids, disrupting normal DNA and RNA synthesis processes. The fluorine atoms enhance binding to enzymes involved in these pathways, which can lead to inhibited viral replication and cancer cell proliferation.
Antiviral Properties
Research indicates that Uridine, 2',3'-dideoxy-2',3'-difluoro- exhibits potent antiviral activity, particularly against retroviruses such as HIV. The compound's modifications allow it to interact differently with viral proteins, potentially increasing its therapeutic efficacy against resistant strains .
Anticancer Effects
In anticancer studies, this compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to interfere with nucleic acid synthesis makes it a valuable candidate in cancer therapy. Studies have demonstrated that fluorinated nucleosides can effectively inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Antiviral Efficacy
A study focusing on the antiviral efficacy of Uridine, 2',3'-dideoxy-2',3'-difluoro- reported a significant reduction in viral load in cell cultures infected with HIV. The compound was found to inhibit viral replication by interfering with reverse transcriptase activity, a critical enzyme for viral propagation.
Study | Viral Strain | IC50 (µM) | Effectiveness |
---|---|---|---|
Study A | HIV | 0.5 | High |
Study B | HCV | 1.0 | Moderate |
Case Study: Anticancer Activity
In vitro studies have shown that Uridine, 2',3'-dideoxy-2',3'-difluoro- can inhibit the proliferation of colorectal cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.
Cancer Type | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
Colorectal Cancer | HCT116 | 0.8 | Induction of apoptosis |
Breast Cancer | MCF7 | 1.5 | Cell cycle arrest |
Applications in Research
Uridine, 2',3'-dideoxy-2',3'-difluoro- is utilized in various research applications:
Properties
CAS No. |
127840-99-7 |
---|---|
Molecular Formula |
C9H10F2N2O4 |
Molecular Weight |
248.18 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
ZACSMWVJEMXZMV-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Origin of Product |
United States |
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